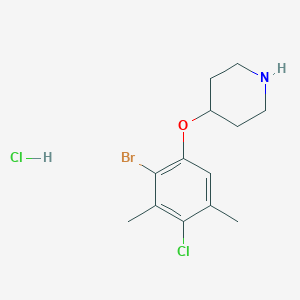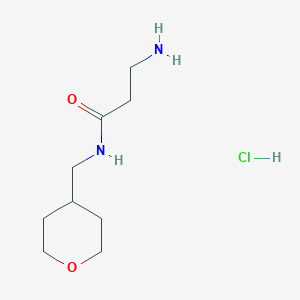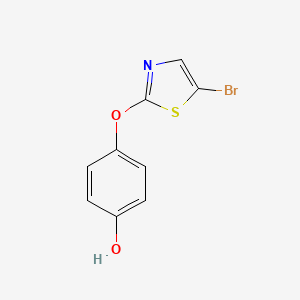
4-(5-Bromothiazol-2-yloxy)phenol
Descripción general
Descripción
4-(5-Bromothiazol-2-yloxy)phenol, also known as 5-bromo-2-hydroxybenzothiazole, is an organic compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol . This compound is notable for its wide range of applications in scientific research, particularly in organic synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
4-(5-Bromothiazol-2-yloxy)phenol has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various drugs and pharmaceuticals.
Antifungal and Antibacterial Properties: The compound is known to possess antifungal and antibacterial properties, making it useful in the development of antimicrobial agents.
Material Science:
Mecanismo De Acción
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Direcciones Futuras
While specific future directions for “4-(5-Bromothiazol-2-yloxy)phenol” are not mentioned in the sources, the compound’s wide range of uses in scientific research, its role as a reagent in organic synthesis, and its use as an intermediate in the preparation of various drugs and pharmaceuticals suggest that it will continue to be an area of interest .
Métodos De Preparación
The synthesis of 4-(5-Bromothiazol-2-yloxy)phenol typically involves the reaction of hydroquinone with 2,5-dibromothiazole in the presence of potassium carbonate in dimethylformamide (DMF). This mixture is heated in a microwave oven at 180°C. The organic phase is then washed with brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on a silica gel column using ethyl acetate/hexane (1/2) as the eluent .
Análisis De Reacciones Químicas
4-(5-Bromothiazol-2-yloxy)phenol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, particularly with halogens like bromine and chlorine.
Common reagents used in these reactions include bromine, chlorine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
4-(5-Bromothiazol-2-yloxy)phenol can be compared with other phenolic and thiazole-containing compounds. Similar compounds include:
5-Bromo-2-hydroxybenzothiazole: Shares structural similarities and is used in similar applications.
2,5-Dibromothiazole: Another thiazole derivative used in organic synthesis.
The uniqueness of this compound lies in its specific combination of a bromothiazole moiety with a phenolic group, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
4-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-6(12)2-4-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQLDVRDGHJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699178 | |
| Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904961-21-3 | |
| Record name | 4-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


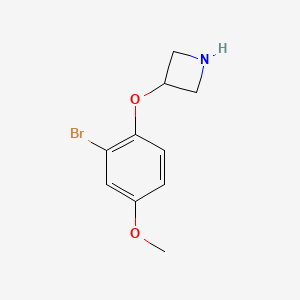
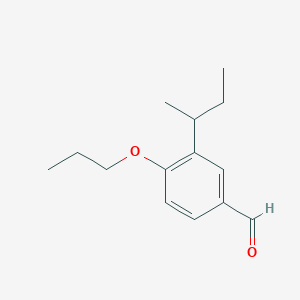

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)
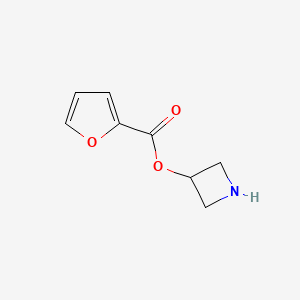
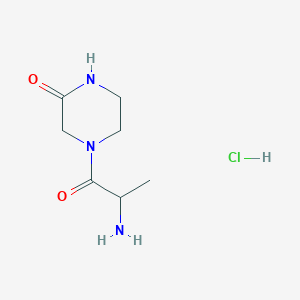
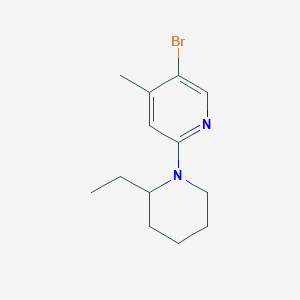

![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525268.png)
![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)
